molecular formula C21H20N2O4 B2965795 8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one CAS No. 119686-33-8

8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2965795
CAS RN: 119686-33-8
M. Wt: 364.401
InChI Key: KBWMFTCFFLOEMK-UHFFFAOYSA-N
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Description

8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one, also known as NPC-15199, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Mandala et al. (2013) focused on the synthesis of novel compounds related to 8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one, demonstrating significant antibacterial and antifungal activity. These compounds were synthesized through reductive amination processes and their structures were characterized using various spectroscopic techniques. The antimicrobial activity was evaluated in vitro, showing promising results against bacterial and fungal strains (Mandala et al., 2013).

Antitumor Mechanisms

Elgaafary et al. (2021) designed and synthesized a series of compounds, including derivatives of 8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one, to investigate their antitumor mechanisms. These compounds showed high cytotoxicity against several human cancer cell lines, with specific derivatives exhibiting the highest efficacy. The study detailed the cellular and molecular mechanisms underlying the cytotoxic activities, providing insights into their potential as leads for novel anticancer therapies (Elgaafary et al., 2021).

Molecular Docking Studies

Sert et al. (2018) conducted a comprehensive study on novel hybrid compounds containing pyrazole and coumarin cores, which included structural and spectroscopic analysis, as well as molecular docking studies. These studies aimed to understand the molecular interactions and potential biological activities of these compounds, providing a foundation for future drug development efforts (Sert et al., 2018).

Environmental and Analytical Applications

Uchiyama et al. (2006) discovered that 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits unique fluorescence properties, with strong emission in protic solvents. This characteristic makes it suitable for use as a fluorogenic sensor, highlighting its potential in environmental sensing and analytical chemistry applications (Uchiyama et al., 2006).

properties

IUPAC Name

8-methoxy-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-18-9-5-6-15-14-17(21(25)27-19(15)18)20(24)23-12-10-22(11-13-23)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWMFTCFFLOEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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